molecular formula C25H27NO5 B14956247 N~1~-(4-methoxybenzyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide

N~1~-(4-methoxybenzyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide

Cat. No.: B14956247
M. Wt: 421.5 g/mol
InChI Key: NWNYZYHPAOVPEU-UHFFFAOYSA-N
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Description

N~1~-(4-methoxybenzyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxybenzyl group, a chromenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxybenzyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized through a series of reactions involving the condensation of appropriate aldehydes and ketones, followed by cyclization.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxybenzyl halide.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction, typically using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-methoxybenzyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N~1~-(4-methoxybenzyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of N1-(4-methoxybenzyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in various biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Altering Gene Expression: Influencing the expression of specific genes involved in cellular processes.

Comparison with Similar Compounds

N~1~-(4-methoxybenzyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide can be compared with other similar compounds, such as:

    N~1~-(4-methoxybenzyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}butanamide: Similar structure but with a butanamide moiety instead of propanamide.

    N~1~-(4-methoxybenzyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}pentanamide: Similar structure but with a pentanamide moiety instead of propanamide.

The uniqueness of N1-(4-methoxybenzyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H27NO5

Molecular Weight

421.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]propanamide

InChI

InChI=1S/C25H27NO5/c1-16(2)15-30-20-9-10-21-17(3)22(25(28)31-23(21)13-20)11-12-24(27)26-14-18-5-7-19(29-4)8-6-18/h5-10,13H,1,11-12,14-15H2,2-4H3,(H,26,27)

InChI Key

NWNYZYHPAOVPEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CCC(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

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